molecular formula C21H23IO6 B293284 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate

2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate

Cat. No. B293284
M. Wt: 498.3 g/mol
InChI Key: MRKNWPQTXLKLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate, also known as ADEI, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. ADEI is a derivative of 2,5-dimethoxyphenethylamine (2C-H), a psychoactive drug that has been used recreationally. However, ADEI is not intended for human consumption and is solely used for research purposes.

Mechanism of Action

2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate acts as a partial agonist at the 5-HT2A receptor, meaning it activates the receptor to a lesser extent than a full agonist. 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has also been shown to have antagonist effects at other serotonin receptors, such as 5-HT2C and 5-HT7. The exact mechanism of action of 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate is not fully understood and requires further research.
Biochemical and Physiological Effects:
Studies have shown that 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has a lower potency and efficacy than other 5-HT2A receptor agonists such as LSD and psilocybin. However, 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has been shown to induce mild visual distortions and changes in mood and perception in human subjects. 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has also been shown to increase brain activity in regions associated with visual processing and sensory integration.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate in lab experiments is that it is a selective ligand for the 5-HT2A receptor, which allows for more specific targeting of this receptor compared to other drugs that may also affect other serotonin receptors. However, 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has a lower potency and efficacy than other 5-HT2A receptor agonists, which may limit its usefulness in some experiments.

Future Directions

Further research is needed to fully understand the mechanism of action of 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate and its potential applications in drug development. One future direction could be to investigate the effects of 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety. Another future direction could be to investigate the potential therapeutic effects of 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate in treating conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD). Overall, 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate shows promise as a tool for studying the role of serotonin receptors in the brain and may have potential applications in drug development.

Synthesis Methods

The synthesis of 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate involves a multi-step process that begins with the reaction of 2,5-dimethoxyphenethylamine with acetic anhydride to form 2-acetyl-3,5-dimethoxyphenethylamine. This intermediate is then reacted with ethyl iodide and potassium carbonate to form 2-acetyl-3,5-diethoxy-6-iodophenethylamine. Finally, this compound is esterified with 4-ethoxybenzoic acid to form 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate.

Scientific Research Applications

2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has been studied for its potential use in drug development, specifically as a ligand for serotonin receptors. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the hallucinogenic effects of drugs such as LSD. 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has also been studied for its potential use as a radioligand for positron emission tomography (PET) imaging of serotonin receptors in the brain.

properties

Molecular Formula

C21H23IO6

Molecular Weight

498.3 g/mol

IUPAC Name

(2-acetyl-3,5-diethoxy-6-iodophenyl) 4-ethoxybenzoate

InChI

InChI=1S/C21H23IO6/c1-5-25-15-10-8-14(9-11-15)21(24)28-20-18(13(4)23)16(26-6-2)12-17(19(20)22)27-7-3/h8-12H,5-7H2,1-4H3

InChI Key

MRKNWPQTXLKLHV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=CC(=C2I)OCC)OCC)C(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=CC(=C2I)OCC)OCC)C(=O)C

Origin of Product

United States

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